molecular formula C23H27N3O4 B6421341 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-90-0

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B6421341
CAS No.: 618877-90-0
M. Wt: 409.5 g/mol
InChI Key: JCIJXBNXIINZKF-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrol-2-one derivative featuring a diethylaminoethyl side chain at position 1, a 4-methoxybenzoyl group at position 4, and a pyridin-2-yl substituent at position 3. The pyrrol-2-one core is a five-membered lactam ring, which confers structural rigidity and hydrogen-bonding capacity. The diethylaminoethyl moiety enhances solubility in polar solvents and may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-4-25(5-2)14-15-26-20(18-8-6-7-13-24-18)19(22(28)23(26)29)21(27)16-9-11-17(30-3)12-10-16/h6-13,20,27H,4-5,14-15H2,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIJXBNXIINZKF-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidinone Formation via Cyclocondensation

The pyrrolidinone ring is typically constructed through cyclization reactions. A Paal-Knorr synthesis approach is effective, utilizing a 1,4-diketone intermediate. For example, reacting γ-keto acid derivatives with amines under acidic conditions induces cyclization .

Example Protocol :

  • Step 1 : Condensation of 5-(4-methoxyphenyl)-2,4-pentanedione with ammonium acetate in acetic acid at reflux yields the pyrrolidinone scaffold.

  • Step 2 : Selective hydroxylation at position 3 is achieved via oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .

Introduction of the 4-Methoxybenzoyl Group

Acylation at position 4 is performed using Friedel-Crafts chemistry or direct coupling with activated acylating agents.

Friedel-Crafts Acylation :

  • Conditions : 4-Methoxybenzoyl chloride, AlCl₃ (catalyst), dichloromethane, 0°C to room temperature .

  • Yield : ~75% after purification via silica gel chromatography .

Alternative Route :

  • Mitsunobu Reaction : Coupling 4-methoxybenzoic acid with the hydroxylated pyrrolidinone using DIAD (diisopropyl azodicarboxylate) and PPh₃ .

Alkylation with the Diethylaminoethyl Sidechain

The diethylaminoethyl group is introduced via alkylation of the hydroxyl group at position 1.

Procedure :

  • Step 1 : Deprotonation of the hydroxyl group with NaH in THF.

  • Step 2 : Reaction with 2-(diethylamino)ethyl chloride at 60°C for 12 hours .

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (hexanes/ethyl acetate) .

Incorporation of the Pyridin-2-yl Moiety

The pyridin-2-yl group is introduced via cross-coupling reactions . A Suzuki-Miyaura coupling is preferred for its tolerance of functional groups.

Suzuki Coupling Protocol :

  • Substrate : 5-Bromo-pyrrolidinone intermediate.

  • Conditions : Pyridin-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M), DME/H₂O (4:1), 80°C, 24 hours .

  • Yield : 68% after purification .

Alternative Method :

  • Nucleophilic Aromatic Substitution : If the ring is activated with electron-withdrawing groups, displacement of a nitro or halogen substituent with pyridin-2-yl lithium .

Optimization and Purification Strategies

Key challenges include regioselectivity in acylation and minimizing side reactions during alkylation.

Critical Parameters :

ParameterOptimal ConditionPurpose
Temperature0–25°C (acylation), 60°C (alkylation)Control reactivity
CatalystAlCl₃ (Friedel-Crafts), Pd(PPh₃)₄ (Suzuki)Enhance reaction efficiency
PurificationFlash chromatography (SiO₂, hexanes/EA)Isolate intermediates and product

Side Reactions :

  • Over-alkylation at position 3: Mitigated by stoichiometric control of alkylating agent .

  • Diastereomer formation: Resolved via chiral HPLC if asymmetric centers arise .

Scalability and Industrial Considerations

Large-scale synthesis requires cost-effective steps and recyclable catalysts.

Modifications for Scale-Up :

  • Replace Pd(PPh₃)₄ with heterogeneous catalysts (e.g., Pd/C) for Suzuki coupling .

  • Use continuous flow reactors for cyclization to improve heat transfer and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C25H30N2O5C_{25}H_{30}N_{2}O_{5}, and it has a molecular weight of 438.52 g/mol. Its structure features a pyrrole ring with multiple functional groups, including a diethylamino group and a methoxybenzoyl moiety, which contribute to its chemical reactivity and biological activity.

Industrial Production

In industrial settings, the synthesis can be scaled up using continuous flow reactors to optimize efficiency while minimizing environmental impact. This approach allows for better control over reaction conditions and product quality.

Scientific Research Applications

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several notable applications:

Chemistry

  • Building Block for Complex Molecules : It serves as an essential precursor in synthesizing more complex organic compounds due to its reactive functional groups.

Biology

  • Biochemical Probes : The compound is investigated for its potential use as a biochemical probe to study various cellular processes. Its ability to interact with specific biological targets makes it valuable for research in cellular signaling pathways.

Medicine

  • Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Research into its mechanism of action indicates potential interactions with enzymes or receptors involved in disease pathways.

Material Science

  • Development of New Materials : The compound is explored for applications in creating new materials with tailored properties, such as polymers or coatings that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrrol-2-one derivatives, focusing on substituent variations, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 1-(Diethylaminoethyl), 4-(4-methoxybenzoyl), 5-(pyridin-2-yl) ~443 (estimated) Not reported Pyridinyl enhances H-bonding; diethylaminoethyl improves solubility.
4-Benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 1-(Dimethylaminoethyl), 4-benzoyl, 5-(4-methoxyphenyl) 380.44 Not reported Lower MW due to benzoyl; reduced basicity from dimethyl vs. diethyl.
3-Hydroxy-5-(4-isopropyl-phenyl)-1-(2-methoxy-ethyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 1-(2-Methoxyethyl), 4-(4-methylbenzoyl), 5-(4-isopropylphenyl) 394.21 247–249 Hydrophobic isopropyl group may reduce solubility; moderate yield (68%).
1-(2-(Dimethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one 1-(Dimethylaminoethyl), 4-(3-fluoro-4-methoxybenzoyl), 5-(3-nitrophenyl) 443.43 Not reported Nitro group increases reactivity; fluorine enhances metabolic stability.
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one 1-(3-Morpholinopropyl), 4-(4-isopropoxy-3-methylbenzoyl), 5-(4-nitrophenyl) ~534 (estimated) Not reported Morpholine improves hydrophilicity; nitro group adds steric bulk.

Key Observations:

Substituent Effects on Solubility: The diethylaminoethyl group in the target compound likely offers better solubility in acidic media compared to dimethylaminoethyl (e.g., ) or morpholinopropyl (e.g., ) due to increased basicity. Hydrophobic substituents like isopropyl () or nitroaryl groups () reduce aqueous solubility but enhance membrane permeability.

Synthetic Yields :

  • Analogous compounds synthesized via cyclization (e.g., ) achieve moderate yields (68%), suggesting similar methodologies may apply to the target compound.

Biological Relevance: Pyridin-2-yl in the target compound may improve target binding compared to phenyl or nitrophenyl groups (e.g., ) due to enhanced π-π interactions and hydrogen bonding .

Thermal Stability :

  • Melting points for analogs range from 247–249°C (), indicating moderate thermal stability, which is typical for pyrrol-2-one derivatives.

Structure-Activity Relationship (SAR) Trends:

  • Aminoethyl Side Chains: Diethylaminoethyl > dimethylaminoethyl in solubility enhancement; morpholinopropyl offers balanced hydrophilicity but may reduce CNS penetration.
  • Aromatic Substituents : Pyridinyl > phenyl in binding affinity due to additional H-bonding sites; electron-withdrawing groups (e.g., nitro, fluorine) improve metabolic stability but may increase toxicity.

Biological Activity

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, also known by its CAS number 371923-68-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, particularly in the context of cancer treatment, and summarizes relevant research findings.

  • Molecular Formula : C25H30N2O5
  • Molecular Weight : 438.52 g/mol
  • Melting Point : 173-175 °C
  • Boiling Point : Approximately 625.5 °C (predicted)
  • Density : 1.209 g/cm³ (predicted)
  • pKa : 4.50 (predicted)
PropertyValue
Molecular FormulaC25H30N2O5
Molecular Weight438.52 g/mol
Melting Point173-175 °C
Boiling Point~625.5 °C (predicted)
Density1.209 g/cm³ (predicted)
pKa4.50 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that it may inhibit key signaling pathways associated with malignant transformation, particularly in melanoma cells.

Key Mechanisms Identified:

  • Inhibition of BRAF Kinase : The compound has shown significant inhibitory activity against BRAF V600E, a common mutation in melanoma, with an IC50 value reported at approximately 0.98nM0.98\,\text{nM} .
  • Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell division .
  • Tubulin Polymerization Inhibition : The compound also inhibits tubulin polymerization, a mechanism that disrupts the mitotic spindle formation necessary for cell division .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent cytotoxic effects against various melanoma cell lines:

  • UACC-62 Melanoma Cell Line : Achieved complete inhibition at a concentration of 10μM10\,\mu M.
  • LOX IMV1 Cell Line : Exhibited a GI50 value of 0.17μM0.17\,\mu M, indicating high efficacy in inhibiting cell proliferation .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • B16-F10 Murine Melanoma Model : The compound significantly inhibited tumor growth without apparent toxicity, highlighting its potential for further development as an anti-cancer agent .

Table 2: Summary of Biological Activity Findings

Study TypeCell LineIC50/GI50 ValueObservations
In VitroUACC-62Complete inhibition at 10μM10\mu MHigh cytotoxicity
In VitroLOX IMV1GI50 = 0.17μM0.17\mu MStrong inhibition of proliferation
In VivoB16-F10Not specifiedSignificant tumor growth inhibition

Case Studies and Research Findings

Recent literature has highlighted various studies focusing on the biological activity of similar compounds, emphasizing structure-activity relationships (SAR) and their implications for therapeutic efficacy:

  • SAR Studies : Research indicates that compounds with electron-donating groups on the phenyl ring exhibit enhanced activity against melanoma cells .
  • Photodynamic Potential : The compound's ability to induce reactive oxygen species formation has been linked to its mechanism for inducing apoptosis in cancer cells .
  • Combination Therapies : Preliminary studies suggest that combining this compound with other agents may enhance overall efficacy against resistant cancer types .

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including pyrrole ring formation, functionalization of aromatic groups, and introduction of the diethylaminoethyl moiety. Key steps include:

  • Acylation : Coupling of the methoxybenzoyl group via Friedel-Crafts or nucleophilic acyl substitution .
  • Heterocycle assembly : Formation of the pyrrolone core using cyclization under basic or acidic conditions (e.g., Knoevenagel condensation) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol .
    Optimization factors :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency .
  • Temperature : Controlled heating (60–80°C) improves cyclization yields .
  • Catalysts : Lewis acids (e.g., AlCl₃) for benzoylation .

Q. How is the compound’s structure confirmed, and what analytical methods are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., hydroxyl proton at δ 10–12 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₁H₂₅N₃O₄ requires [M+H]⁺ = 390.18) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .

Q. What are the compound’s key physicochemical properties relevant to biological assays?

  • Solubility : Moderate in DMSO (>10 mM), poor in aqueous buffers (<1 mM) .
  • Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmosphere .
  • pKa : Estimated 8.2 (diethylamino group) and 9.5 (phenolic hydroxyl) via computational modeling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

A structure-activity relationship (SAR) study revealed:

  • Methoxybenzoyl group : Critical for target binding; replacing methoxy with ethoxy reduces potency by 50% .
  • Pyridine ring : Nitrogen position (e.g., 2-pyridyl vs. 3-pyridyl) alters receptor selectivity .
  • Diethylaminoethyl chain : Longer alkyl chains (e.g., dipropylamino) decrease solubility but improve membrane permeability .
    Methodology :
  • Synthesize analogs via Suzuki-Miyaura coupling or reductive amination .
  • Test in vitro against target enzymes (IC₅₀) and in cell-based assays (EC₅₀) .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from:

  • Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO >1% alters protein conformation) .
  • Protein isoforms : Compound may selectively inhibit splice variants (e.g., kinase domain mutations) .
    Resolution :
  • Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Perform crystallography to confirm binding mode .

Q. What strategies improve synthetic yield and scalability?

  • Continuous flow reactors : Enhance acylation efficiency (90% yield vs. 65% batch) by precise temperature control .
  • Microwave-assisted synthesis : Reduces cyclization time from 12h to 30min .
  • Catalyst recycling : Immobilized enzymes (e.g., lipases) reduce waste in esterification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.